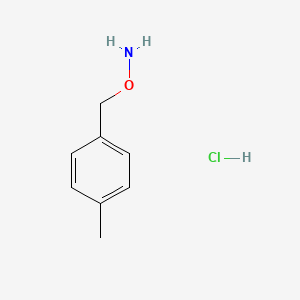

O-(p-Methylbenzyl)hydroxylamine hydrochloride

描述

Synthesis Analysis

Research on related hydroxylamines, such as O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA), provides insights into synthesis methods that could be applicable to O-(p-Methylbenzyl)hydroxylamine hydrochloride. PFBHA, for instance, has been synthesized for the determination of various carbonyl-containing compounds, indicating the versatility of hydroxylamine derivatives in chemical synthesis (Cancilla & Hee, 1992).

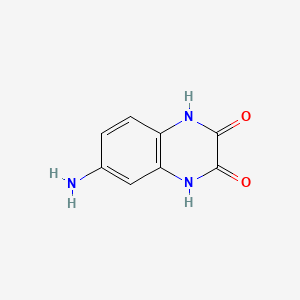

Molecular Structure Analysis

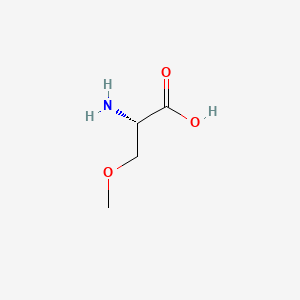

The molecular structure of hydroxylamine derivatives plays a crucial role in their reactivity and application. Studies on the molecular structure of related compounds, such as N-(o-and p-hydroxybenzyl)cytisine, have utilized NMR spectroscopy, x-ray structure analysis, and molecular modeling to investigate their properties, suggesting similar analytical techniques could be employed to understand O-(p-Methylbenzyl)hydroxylamine hydrochloride (Makhmudov et al., 2008).

Chemical Reactions and Properties

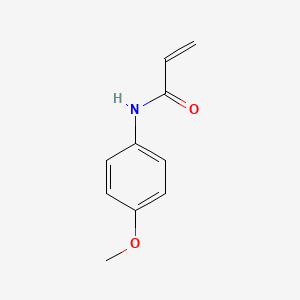

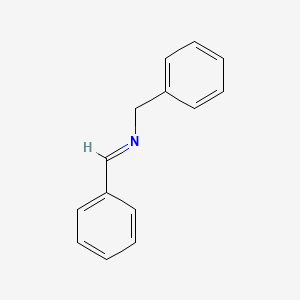

The chemical reactions and properties of hydroxylamine derivatives are central to their application in synthesis and analysis. For example, the photolysis of N,N-Dibenzyl-O-acylhydroxylamines has been studied to understand the mechanism of imine-forming radical elimination reactions, highlighting the reactive nature of these compounds under certain conditions (Sakurai et al., 1991).

Physical Properties Analysis

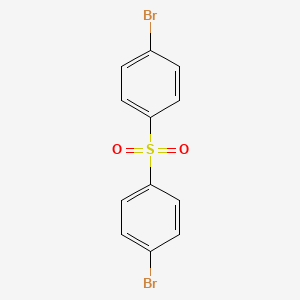

The physical properties of hydroxylamine derivatives, such as solubility and thermal stability, are essential for their practical application. An aqueous solubility study of salts of benzylamine derivatives used X-ray crystallographic analysis to understand the solubility enhancements through salt formation, providing a methodological approach that could be applied to study O-(p-Methylbenzyl)hydroxylamine hydrochloride (Parshad et al., 2004).

Chemical Properties Analysis

The chemical properties of hydroxylamine derivatives, including reactivity with various functional groups and stability under different conditions, are critical for their utilization in chemical synthesis and analytical applications. Studies on the reactions of N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine with primary alkyl halides to yield protected hydroxylamines illustrate the diverse reactivity of hydroxylamine derivatives and their potential in synthetic chemistry (Isowa & Kurita, 1974).

科学研究应用

Chemical Analysis and Environmental Studies :

- Alvarez et al. (2009) discussed the use of a related compound, O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA), in the analysis of photo-oxidation products in environmental studies. They highlighted its application in sampling and quantification using Solid Phase Microextraction (SPME) and Gas Chromatography-Flame Ionization Detector (GC-FID) (Alvarez et al., 2009).

Organic Synthesis and Chemical Reactions :

- Costa et al. (2017) described the use of O-methyl-N-(α-methylbenzyl)hydroxylamine as a chiral auxiliary in the asymmetric ortho-deprotonation of chromium tricarbonyl complexes, demonstrating its application in the synthesis of complex organic molecules (Costa et al., 2017).

Pharmaceutical and Biochemical Research :

- Research by Bew et al. (2006) utilized O-acylation of conjugate addition products of (S)-N-(α-methylbenzyl)hydroxylamine for synthesizing N-alkylaziridines, highlighting its role in medicinal chemistry (Bew et al., 2006).

- Another study by Spaulding et al. (1999) used a related compound, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), for measuring hydroxy carbonyls in ambient air, demonstrating its importance in atmospheric chemistry and environmental monitoring (Spaulding et al., 1999).

Analytical Chemistry Applications :

- Yount and Metzler (1959) described the use of various hydroxylamine derivatives, including related compounds to O-(p-Methylbenzyl)hydroxylamine hydrochloride, in their study on decarboxylation of pyruvate, illustrating its utility in biochemical investigations (Yount & Metzler, 1959).

安全和危害

The compound may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure .

未来方向

属性

IUPAC Name |

O-[(4-methylphenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWBUEQJIPSFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192226 | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(p-Methylbenzyl)hydroxylamine hydrochloride | |

CAS RN |

38936-62-8 | |

| Record name | Hydroxylamine, O-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)